molecular formula C17H11Cl2N3O2S B10971492 2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 895964-97-3

2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10971492
CAS No.: 895964-97-3
M. Wt: 392.3 g/mol
InChI Key: GDHVVRKJMCFNMN-UHFFFAOYSA-N
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Description

2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline ring, along with a dichlorophenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazoloquinazoline core .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach minimizes the use of solvents and reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can modulate biological processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its fused thiadiazoloquinazoline structure, which imparts distinct chemical reactivity and biological activity. Its dichlorophenoxyethyl substituent further enhances its potential for diverse applications in medicinal and materials chemistry .

Properties

CAS No.

895964-97-3

Molecular Formula

C17H11Cl2N3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H11Cl2N3O2S/c1-9(24-10-6-7-12(18)13(19)8-10)15-21-22-16(23)11-4-2-3-5-14(11)20-17(22)25-15/h2-9H,1H3

InChI Key

GDHVVRKJMCFNMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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